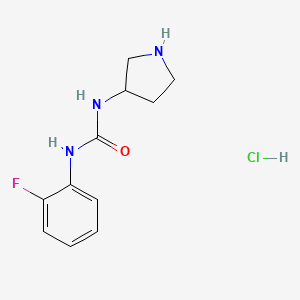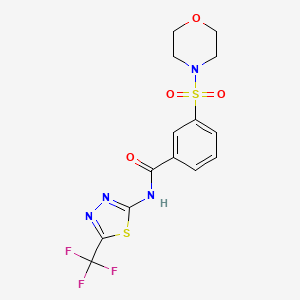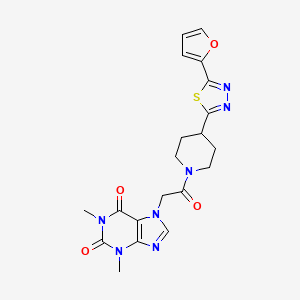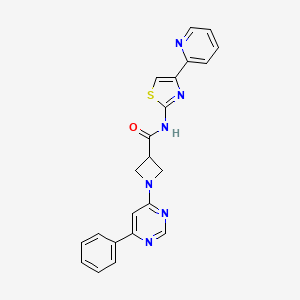
1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacophore Design of p38α MAP Kinase Inhibitors
Research on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, has highlighted the potential of fluorophenyl rings in enhancing binding selectivity and potency. These inhibitors are crucial for controlling proinflammatory cytokine release and have been studied for their design, synthesis, and activity, demonstrating the significance of fluorine substitution in medicinal chemistry (Scior et al., 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been extensively used in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine derivatives, including the role of fluorine substitution, underscores its importance in exploring pharmacophore space and contributing to the stereochemistry of molecules. This versatility aids in achieving target selectivity and optimizing the biological profile of drug candidates (Li Petri et al., 2021).
Synthesis of Fluorinated Compounds
Fluorinated compounds, particularly those involving fluorophenyl and pyrrolidinyl urea scaffolds, play a significant role in developing non-steroidal anti-inflammatory drugs, highlighting the importance of practical and efficient synthesis methods. Research has focused on optimizing these synthesis processes to enhance the availability and applicability of such compounds in medicinal chemistry and drug development (Qiu et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-3-1-2-4-10(9)15-11(16)14-8-5-6-13-7-8;/h1-4,8,13H,5-7H2,(H2,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRGOGXVGCEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)
![N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B2813171.png)
![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)



![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)




![Ethyl 2-(5-(4-ethoxyphenyl)isoxazole-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2813190.png)
![2-(4-Chlorophenoxy)-2-methyl-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2813191.png)